Cas no 2057448-75-4 (N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide)

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- N-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
- C1(=CC=CC=C1)NC(COC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
- AS-73337
- AKOS037647336
- A1-26433
- 2057448-75-4
- D94029
- DB-159745
-
- MDL: MFCD32206458
- インチ: 1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-9-8-12-17(13-15)24-14-18(23)22-16-10-6-5-7-11-16/h5-13H,14H2,1-4H3,(H,22,23)
- InChIKey: LYJNDLVVVDJDFC-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC=C(C=2)OCC(NC2C=CC=CC=2)=O)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 353.1798384 g/mol
- どういたいしつりょう: 353.1798384 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 353.2
- トポロジー分子極性表面積: 56.8
N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N908386-1g |
N-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
2057448-75-4 | 95% | 1g |
2,862.00 | 2021-05-17 | |
Aaron | AR01FOHC-250mg |
N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 250mg |
$228.00 | 2025-02-10 | |
A2B Chem LLC | AY10084-250mg |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 250mg |
$289.00 | 2024-04-20 | |
1PlusChem | 1P01FO90-1g |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 1g |
$601.00 | 2023-12-19 | |
eNovation Chemicals LLC | D760597-1g |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 1g |
$590 | 2025-02-19 | |
1PlusChem | 1P01FO90-250mg |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 250mg |
$269.00 | 2023-12-19 | |
eNovation Chemicals LLC | D760597-1g |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 1g |
$590 | 2025-02-25 | |
Chemenu | CM430749-250mg |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95%+ | 250mg |
$231 | 2022-09-01 | |
eNovation Chemicals LLC | D760597-250mg |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 250mg |
$265 | 2024-06-05 | |
A2B Chem LLC | AY10084-1g |
N-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
2057448-75-4 | 95% | 1g |
$684.00 | 2024-04-20 |
N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamideに関する追加情報
N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS No. 2057448-75-4): An Overview
N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS No. 2057448-75-4) is a versatile organic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features and potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
The chemical structure of N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is composed of a phenyl group attached to an acetamide moiety through a phenoxy linker. The presence of the boron-containing dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) imparts unique reactivity and functional properties to the molecule. This structure makes it an attractive candidate for various chemical transformations and biological studies.
One of the key applications of N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is in the field of bioconjugation. The boronate ester functionality can be used to form stable linkages with biomolecules such as proteins and nucleic acids. This property is particularly useful in the development of targeted drug delivery systems and diagnostic agents. Recent studies have shown that this compound can be effectively conjugated to antibodies and other targeting moieties to enhance their specificity and efficacy.
In addition to its use in bioconjugation, N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has shown promise in the synthesis of novel pharmaceuticals. The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, which are widely used in the construction of complex organic molecules. This synthetic versatility allows for the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization.
Recent research has also explored the biological activity of N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide. Studies have demonstrated its potential as a modulator of various cellular processes. For instance, it has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary data suggest that this compound may have anti-cancer effects by inducing apoptosis in cancer cells.
The synthesis of N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves a multi-step process that includes the formation of the boronate ester intermediate and subsequent functionalization steps. One common approach is to start with 3-hydroxybenzoic acid and phenylamine to form the acetamide derivative. The resulting intermediate can then be converted into the boronate ester using pinacol diborane under palladium catalysis. This synthetic route has been optimized to achieve high yields and purity levels suitable for both research and industrial applications.
The safety profile of N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is an important consideration for its use in pharmaceutical development. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety assessments are required before it can be advanced to clinical trials.
In conclusion,N Phenyl 2 (3 (4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl) phenoxy acetamide (CAS No. 2057448 75 4) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and functional properties make it a valuable tool for researchers working on bioconjugation strategies and novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activity and synthetic utility.
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